2-Butil-4-nitro-1,3-benzoxazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

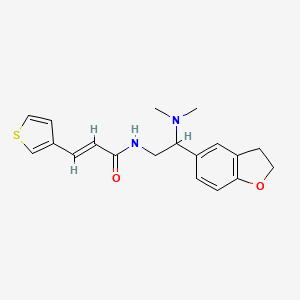

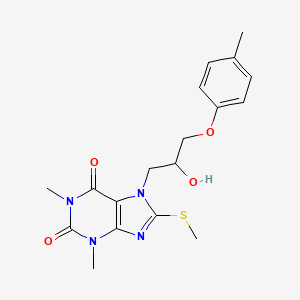

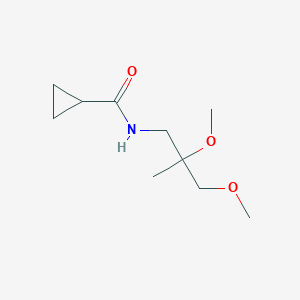

2-Butyl-4-nitro-1,3-benzoxazole is a chemical compound that belongs to the class of organic compounds known as benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The oxazole ring is a five-membered ring consisting of three carbon atoms and one nitrogen and oxygen atom each. The specific structure of 2-butyl-4-nitro-1,3-benzoxazole suggests that it has a butyl group attached at the second position and a nitro group at the fourth position on the benzoxazole ring.

Synthesis Analysis

The synthesis of benzoxazole derivatives can be achieved through various methods. Although the provided papers do not directly discuss the synthesis of 2-butyl-4-nitro-1,3-benzoxazole, they do provide insights into the synthesis of related compounds. For instance, the synthesis of 2,2,5-tri-substituted-1,3,4-dioxazoles involves the reaction of benzhydroxamic acids with diethylketals of ketones . This method could potentially be adapted for the synthesis of 2-butyl-4-nitro-1,3-benzoxazole by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be determined using techniques such as single-crystal X-ray diffraction analysis. Paper describes the structure determination of a related compound, 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone, using this method. Although the structure of 2-butyl-4-nitro-1,3-benzoxazole is not directly provided, the analysis of similar compounds can give clues about the molecular geometry, bond lengths, and angles that could be expected for 2-butyl-4-nitro-1,3-benzoxazole.

Chemical Reactions Analysis

The chemical reactivity of benzoxazole derivatives can vary depending on the substituents present on the ring. The papers do not provide specific reactions for 2-butyl-4-nitro-1,3-benzoxazole, but they do mention reactions of related compounds. For example, 1,3,4-dioxazoles decompose into phenylisocyanates and ketones at elevated temperatures . This suggests that thermal stability and decomposition pathways are important considerations for benzoxazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-butyl-4-nitro-1,3-benzoxazole, such as melting point, boiling point, solubility, and reactivity, are not directly discussed in the provided papers. However, the properties of benzoxazole derivatives can be inferred from related compounds. For example, the introduction of a nitro group can affect the acidity and basicity of the compound, as seen in the study of photochromic properties of nitropyridyl-substituted benzazoles . The presence of a butyl group could also influence the compound's lipophilicity and solubility in organic solvents.

Aplicaciones Científicas De Investigación

- Los investigadores han explorado las propiedades antimicrobianas de los derivados de benzoxazol, incluyendo 2-Butil-4-nitro-1,3-benzoxazol. La presencia de grupos que atraen electrones en algunos derivados mejoró su actividad contra varios microorganismos, como Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi y Aspergillus niger .

- Los investigadores han desarrollado varios métodos sintéticos para compuestos de benzoxazol. Un enfoque implica el uso de 2-aminofenol y aldehídos en condiciones de reflujo. Por ejemplo, un nanocatalizador ácido sólido magnético produjo un rendimiento del 79–89% de this compound en solo 45 minutos .

Actividad Antimicrobiana

Estrategias de Síntesis y Química Verde

Mecanismo De Acción

Target of Action

2-Butyl-4-nitro-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives are known to target various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc., that are involved in the pathway of disease formation and proliferation .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole derivatives are known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .

Pharmacokinetics

The compound’s molecular weight (22023) and physical form (liquid) suggest that it may have good bioavailability .

Result of Action

Benzoxazole derivatives are known to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .

Safety and Hazards

Direcciones Futuras

Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . There has been a large upsurge in the synthesis of benzoxazole via different pathways .

Análisis Bioquímico

Biochemical Properties

Benzoxazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the benzoxazole derivative and the biomolecule .

Cellular Effects

Benzoxazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzoxazole derivatives have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

2-butyl-4-nitro-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-2-3-7-10-12-11-8(13(14)15)5-4-6-9(11)16-10/h4-6H,2-3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIITKVVCDQJHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(C=CC=C2O1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine](/img/structure/B2517532.png)

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2517539.png)

![1-Thia-6-azaspiro[3.4]octane 1,1-dioxide](/img/structure/B2517549.png)